molecular formula C17H17N5O3S B5623831 3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine

3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine

Cat. No. B5623831
M. Wt: 371.4 g/mol
InChI Key: LGFOSXRCHYSKSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as 3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine, often involves nucleophilic substitution reactions and cyclization processes. For instance, 2-halopyridine derivatives have been used as initial compounds for synthesizing functional pyridine derivatives through SNAr reactions, with specific conditions developed to facilitate desired transformations, leading to 2-methoxy derivatives with significant yields (Ershov et al., 2015).

Molecular Structure Analysis

The molecular structure of related pyridine derivatives has been determined using techniques like single-crystal X-ray diffraction. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), complement these experimental methods by predicting vibrational frequencies, bond lengths, angles, and molecular electrostatic potential maps, offering insights into the electronic structure and reactivity (Gumus et al., 2018).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including cyclocondensation, acylation, and alkylation, leading to a broad range of products with diverse chemical properties. The reactivity patterns of these compounds are influenced by the substituents on the pyridine ring and the presence of functional groups capable of participating in nucleophilic and electrophilic attacks, demonstrating the compound's versatility in organic synthesis (Paronikyan et al., 2014).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. Crystallographic studies reveal that these compounds often crystallize in specific space groups with defined cell parameters, indicating the influence of molecular packing on their physical properties. Such structural features are crucial for understanding the compound's behavior in different environments (Zugenmaier, 2013).

Chemical Properties Analysis

The chemical properties of 3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine derivatives, including reactivity, stability, and interaction with other molecules, are influenced by the presence of functional groups and the compound's electronic structure. Studies on similar compounds highlight the role of substituents in determining chemical reactivity and the potential for forming supramolecular structures through intermolecular interactions, which can be crucial for applications in materials science and catalysis (Conradie et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with certain receptors or enzymes in the body. If it’s a dye, it might interact with light in a certain way .

Safety and Hazards

The safety and hazards of the compound would depend on its structure and properties. It might be toxic or non-toxic. It might be flammable or non-flammable .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, researchers might study its efficacy and safety in clinical trials. If it’s a dye, researchers might study its stability and color properties .

properties

IUPAC Name

3-[5-(2-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-triazol-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-25-17-13(5-4-9-19-17)16-20-15(14-6-2-3-8-18-14)21-22(16)12-7-10-26(23,24)11-12/h2-6,8-9,12H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFOSXRCHYSKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=NC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine

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